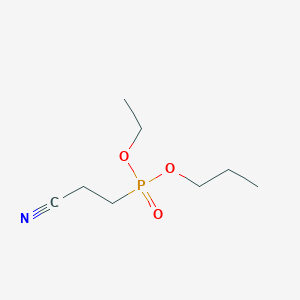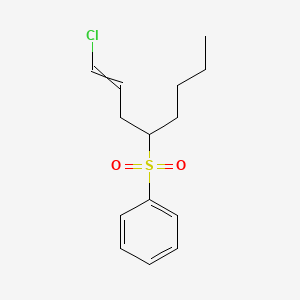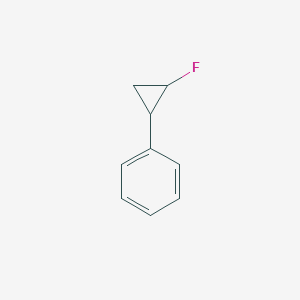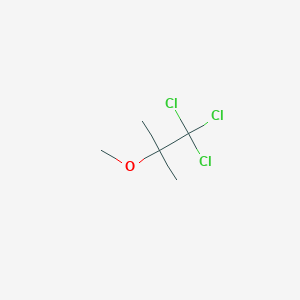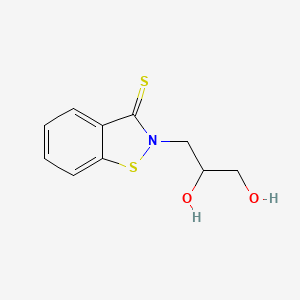
2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a thione group and a dihydroxypropyl side chain. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 2-mercaptobenzothiazole with glycidol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the thiol group on the epoxide ring of glycidol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typically used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The dihydroxypropyl side chain enhances its solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the dihydroxypropyl side chain.
2-(2-Hydroxyethyl)-1,2-benzothiazole-3(2H)-thione: Has a hydroxyethyl side chain instead of dihydroxypropyl.
2-(2,3-Dihydroxypropyl)-1,3-benzothiazole-3(2H)-thione: Similar structure but different substitution pattern.
Uniqueness
2-(2,3-Dihydroxypropyl)-1,2-benzothiazole-3(2H)-thione is unique due to the presence of both the benzothiazole ring and the dihydroxypropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62275-96-1 |
|---|---|
Molecular Formula |
C10H11NO2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropyl)-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C10H11NO2S2/c12-6-7(13)5-11-10(14)8-3-1-2-4-9(8)15-11/h1-4,7,12-13H,5-6H2 |
InChI Key |
PAXIIRLVALDPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N(S2)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


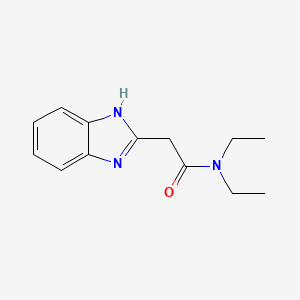
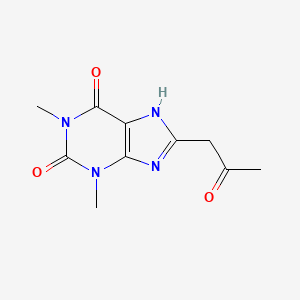
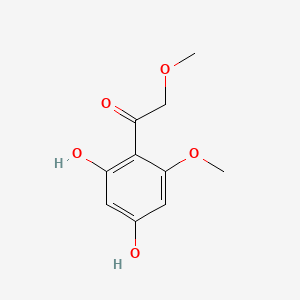
![1-[(2-Hydroxyphenyl)methoxy]-3-(trimethoxysilyl)propan-2-one](/img/structure/B14527943.png)
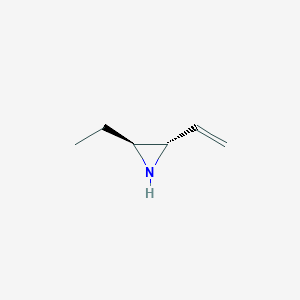
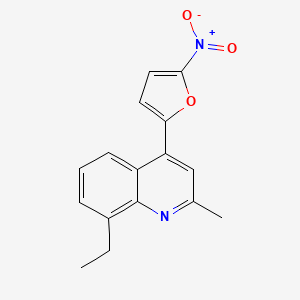
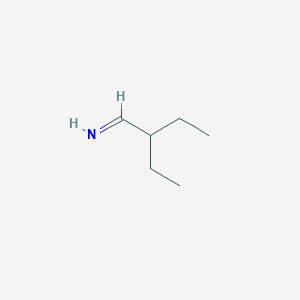
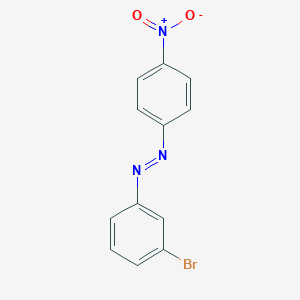
![N-[Amino(anilino)methylidene]-N'-tert-butylurea](/img/structure/B14527985.png)
![Ethyl {(4-nitrophenyl)[(pyrrolidin-1-yl)imino]acetyl}sulfamate](/img/structure/B14527986.png)
